![molecular formula C11H10Cl2O2 B1311067 Ethyl 2,6-dichlorocinnamate CAS No. 1734-77-6](/img/structure/B1311067.png)
Ethyl 2,6-dichlorocinnamate
Overview
Description
Ethyl 2,6-dichlorocinnamate is a chemical compound with the linear formula C11H10Cl2O2 . It has a molecular weight of 245.107 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dichlorocinnamate is defined by its linear formula C11H10Cl2O2 . The structure is based on structures generated from information available in ECHA’s databases .
Scientific Research Applications
Catalysis and Synthesis
Ethyl 2,6-dichlorocinnamate and related compounds find applications in catalysis and chemical synthesis. Zhu, Lan, and Kwon (2003) demonstrated its use in a phosphine-catalyzed [4 + 2] annulation process, resulting in highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Nenajdenko et al. (2004) utilized ethyl 2,6-dichlorocinnamate in a catalytic olefination reaction to synthesize α-chlorocinnamates, highlighting its role in the synthesis of functionally substituted alkenes (Nenajdenko, Lenkova, Shastin, & Balenkova, 2004).
Polymerization
This compound is also instrumental in the field of polymer chemistry. Semikolenova et al. (2017) explored its use in ethylene polymerization, revealing its potential as a highly active, "multisite-like" ethylene polymerization catalyst (Semikolenova et al., 2017). In a related study, Yu et al. (2011) reported the use of related iron dichloride complexes in ethylene polymerization, achieving high activity at elevated temperatures (Yu, Liu, Zhang, Hao, & Sun, 2011).
Material Science
In the realm of materials science, Lee and Yamamoto (1999) used derivatives of ethyl 2,6-dichlorocinnamate in the preparation of poly(2,6-quinoxaline)s, exploring their optical and electrochemical properties (Lee & Yamamoto, 1999).
Medicinal Chemistry
The application of ethyl 2,6-dichlorocinnamate extends to medicinal chemistry as well. Radwan et al. (2020) synthesized compounds using this chemical as a precursor, aiming to investigate their antimicrobial activities (Radwan et al., 2020).
properties
IUPAC Name |
ethyl (E)-3-(2,6-dichlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUHRZVWQLCAAC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dichlorocinnamate | |
CAS RN |
1734-77-6 | |
Record name | ETHYL 2,6-DICHLOROCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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